GW1929

Vue d'ensemble

Description

GW1929 is a potent, orally active peroxisome proliferator-activated receptor gamma agonist. It is known for its antidiabetic efficacy and neuroprotective potential. This compound has been extensively studied for its ability to activate peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating glucose and lipid metabolism .

Applications De Recherche Scientifique

GW1929 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the activation of peroxisome proliferator-activated receptor gamma and its effects on metabolic pathways.

Biology: Investigated for its role in modulating gene expression and cellular differentiation.

Medicine: Explored for its potential therapeutic effects in treating diabetes, obesity, and neurodegenerative diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders .

Mécanisme D'action

GW1929 exerts its effects by binding to and activating peroxisome proliferator-activated receptor gamma. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism. The molecular targets include genes responsible for insulin sensitivity, adipogenesis, and inflammation. The pathways involved include the peroxisome proliferator-activated receptor gamma signaling pathway, which plays a key role in regulating metabolic homeostasis .

Analyse Biochimique

Biochemical Properties

GW1929 interacts with PPARγ, a key regulator of lipid metabolism . The activation of PPARγ by this compound leads to changes in the expression of a large number of genes involved in lipogenesis and fatty acid metabolism . This interaction with PPARγ is crucial for the biochemical effects of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to decrease glucose, fatty acid, and triglyceride levels in vivo . In macrophages, this compound attenuates the pro-inflammatory phenotype, promoting a switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PPARγ, leading to the activation of this receptor . This activation results in changes in gene expression, including genes involved in fatty acid transport and oxidation . The binding of this compound to PPARγ is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on cerebral ischemic-reperfusion injury, this compound treatment resulted in a significant reduction in inflammation and DNA fragmentation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on liver fibrosis in mice, a low dose of this compound was found to significantly reduce hepatic inflammation and stimulate extracellular matrix remodeling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It decreases glucose, fatty acid, and triglyceride levels in vivo, indicating its involvement in glucose and lipid metabolism . The activation of PPARγ by this compound leads to changes in the expression of genes involved in these metabolic pathways .

Transport and Distribution

It is known that this compound can accumulate in inflammatory macrophages , suggesting that it may be transported to sites of inflammation within the body.

Subcellular Localization

Given its role as a PPARγ agonist, it is likely that it localizes to the nucleus where PPARγ is located

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

GW1929 is synthesized through a multi-step process involving the reaction of specific chemical intermediates. The synthesis typically involves the following steps:

Formation of the core structure: The core structure of this compound is formed by reacting a benzoylphenylamine derivative with a tyrosine derivative.

Coupling reaction: The core structure is then coupled with a pyridine derivative through an ether linkage.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

GW1929 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of demethylated products.

Substitution: Substitution reactions can occur at specific positions on the aromatic rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, demethylated, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist with similar antidiabetic effects.

Pioglitazone: A thiazolidinedione compound that also activates peroxisome proliferator-activated receptor gamma and is used to treat type 2 diabetes.

Troglitazone: An older peroxisome proliferator-activated receptor gamma agonist with similar properties but withdrawn from the market due to safety concerns .

Uniqueness of GW1929

This compound is unique due to its non-thiazolidinedione structure, which differentiates it from other peroxisome proliferator-activated receptor gamma agonists like rosiglitazone and pioglitazone. This structural difference contributes to its distinct pharmacological profile and potential therapeutic advantages .

Propriétés

IUPAC Name |

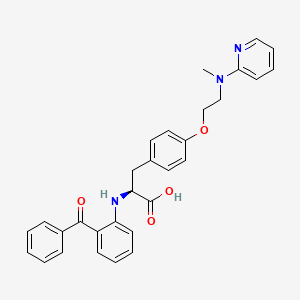

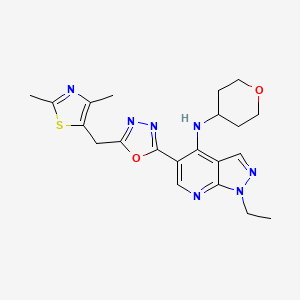

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQMRBZOBKYXCG-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043803 | |

| Record name | GW1929 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196808-24-9 | |

| Record name | GW 1929 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 1929 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW1929 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-1929 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: GW1929 is a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , , , ]. Upon binding to PPARγ, this compound induces a conformational change that promotes the recruitment of coactivator proteins and facilitates the interaction with specific DNA sequences known as PPAR response elements (PPREs) [, ]. This interaction modulates the transcription of various genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation [, , , , ]. For example, this compound has been shown to:

- Increase insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue [, ].

- Improve lipid profiles by promoting fatty acid uptake and storage in adipocytes [].

- Inhibit the production of pro-inflammatory cytokines (e.g., TNFα, IL-6) [, , ].

- Suppress the proliferation and induce apoptosis in various cancer cell lines [, , ].

ANone:

ANone: The research papers provided do not specifically address the material compatibility and stability of this compound under various conditions. Further investigation is needed to determine its performance and applications in different material contexts.

A: this compound is not described as a catalyst in the provided research. It functions as a ligand, binding to and modulating the activity of PPARγ. Its applications are primarily focused on its pharmacological effects in various disease models [, , , , , , , , ].

A: While not extensively discussed, computational methods have been utilized. One study employed computer-aided optimization of a this compound derivative to develop a photohormone with enhanced PPARγ activation upon light exposure []. This suggests the potential for further computational studies to explore structure-activity relationships and design novel PPARγ modulators.

ANone: Information on the stability of this compound under various storage conditions or its formulation strategies to enhance solubility, bioavailability, or stability is not provided in the research papers.

ANone: The research papers do not focus on SHE regulations for this compound. As a research compound, standard laboratory safety protocols for handling and disposal should be followed. Further investigation into specific regulatory guidelines is necessary if developing this compound for clinical applications.

ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:

- Inhibition of Cancer Cell Proliferation and Invasion: this compound suppressed the growth and invasion of various cancer cell lines, including tongue carcinoma [], non-small cell lung carcinoma [, ], and hepatocellular carcinoma [].

- Anti-inflammatory Effects in Macrophages: this compound attenuated the production of pro-inflammatory mediators like TNFα, IL-6, and nitric oxide in macrophages stimulated with LPS or IFNγ [, , , ].

- Improvement in Metabolic Parameters in Diabetic Rats: this compound improved glucose tolerance, reduced circulating free fatty acids and triglycerides, and increased insulin sensitivity in Zucker diabetic fatty rats [, ].

- Reduction of Atherosclerotic Lesions: In mouse models of atherosclerosis, this compound inhibited foam cell formation and reduced the expression of matrix metalloproteinases, suggesting a potential for limiting plaque development [, ].

- Neuroprotection in Cerebral Ischemia: In a rat model of focal cerebral ischemia-reperfusion injury, this compound exhibited neuroprotective effects, reducing infarct size and improving neurological function, potentially through its anti-inflammatory and anti-apoptotic properties [].

- Attenuation of Renal Injury: this compound protected against cisplatin-induced nephrotoxicity in mice, likely by reducing oxidative stress and cell death in renal tubular epithelial cells [].

- Amelioration of Ovarian Fibrosis in PCOS: In a rat model of polycystic ovary syndrome (PCOS), this compound alleviated ovarian fibrosis and restored ovarian function, potentially through modulation of the PPARγ/TGF-β1/Smad signaling pathway [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)

![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)

![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1672372.png)

![N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1672388.png)

![4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/structure/B1672389.png)